(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride
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Overview
Description
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyran derivatives.
Scientific Research Applications
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the interactions of amine-containing compounds with biological systems.
Industry: This compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s effects are mediated by its ability to form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
2H-Pyran-2,6(3H)-dione: Another related compound with a different functional group arrangement.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound has a similar pyran ring structure but different substituents.
Uniqueness
(3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-3-1-2-4-8-6;/h1-2,6H,3-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEJBAVWUKBVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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